molecular formula C14H20N2O3 B6147901 tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate CAS No. 643087-88-1

tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate

Cat. No.: B6147901
CAS No.: 643087-88-1
M. Wt: 264.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its stability and unique chemical structure, making it a valuable building block in various chemical syntheses.

Preparation Methods

The synthesis of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with 4-aminophenol under specific conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like DMF and THF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes the development of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific amino and phenoxy groups, which provide distinct reactivity and potential for diverse applications.

Properties

CAS No.

643087-88-1

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.